3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide
Overview
Description
3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide is a synthetic organic compound with the molecular formula C16H15N3O2. It is characterized by the presence of a butanamide backbone with a phenyl group substituted by a phenyldiazenyl group.
Preparation Methods
The synthesis of 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide typically involves the following steps:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetoacetanilide to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction in biological systems, leading to the release of active metabolites that exert various effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide can be compared with similar compounds such as:
Acetoacetanilide: Similar in structure but lacks the phenyldiazenyl group, making it less versatile in terms of chemical reactivity and applications.
4-phenylazoacetoacetanilide: Contains a similar azo linkage but differs in the position of substitution, affecting its chemical properties and reactivity.
N-phenylacetoacetamide: Similar backbone but lacks the azo group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the butanamide backbone with the phenyldiazenyl group, providing a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
3-oxo-N-(4-phenyldiazenylphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12(20)11-16(21)17-13-7-9-15(10-8-13)19-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFJIVKAJMBNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304391 | |
Record name | 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38659-87-9 | |
Record name | 3-Oxo-N-[4-(2-phenyldiazenyl)phenyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38659-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC165592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETOACETAMIDOAZOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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